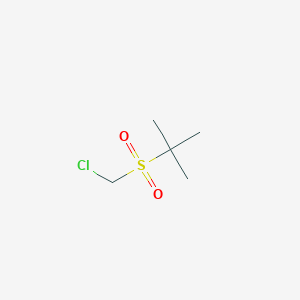

![molecular formula C15H15F3N8O2 B2545349 3-甲基-6-(4-(3-(三氟甲基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)哌嗪-1-基)嘧啶-2,4(1H,3H)-二酮 CAS No. 2320851-62-3](/img/structure/B2545349.png)

3-甲基-6-(4-(3-(三氟甲基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)哌嗪-1-基)嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

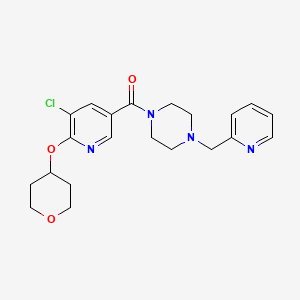

The compound "3-methyl-6-(4-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione" is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activities. The structure suggests the presence of a pyrimidine core, a triazolo[4,3-b]pyridazine moiety, and a piperazine ring, which are common in medicinal chemistry for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, which are structurally related to the compound , involves a two-step process starting from pyridine and dichloropyridazine derivatives . Similarly, the synthesis of chromeno[3',2':5,6]pyrido[2,3-d]pyrimidine derivatives starts from a hydrazinylated chromenopyridopyrimidine, which is then reacted with various electrophilic reagents to yield a range of heteroannulated compounds .

Molecular Structure Analysis

The molecular structure of the compound includes several pharmacophores, such as the triazolo[4,3-b]pyridazine ring, which is known for its biological activity, particularly in the context of genotoxicity and H4 receptor antagonism . The piperazine ring is a common feature in drug molecules and can be metabolically bioactivated, leading to the formation of reactive intermediates . The pyrimidine ring is another important pharmacophore, often found in compounds with antiproliferative activity .

Chemical Reactions Analysis

The chemical reactivity of such compounds is diverse. For example, the triazolo[4,3-b]pyridazine moiety can undergo bioactivation, leading to the formation of genotoxic intermediates such as glyoxal . The pyrimidine derivatives can react with aromatic aldehydes to form a variety of heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine-4,6-diones . Additionally, the piperazine ring can be modified to mitigate bioactivation pathways and reduce mutagenicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their heterocyclic structures. The presence of the trifluoromethyl group, for instance, can significantly affect the lipophilicity and metabolic stability of the molecule . The piperazine ring can impact the solubility and basicity of the compound, which in turn can influence its pharmacokinetic profile . The pyrimidine core is likely to contribute to the compound's ability to engage in hydrogen bonding, which is important for its interaction with biological targets .

科学研究应用

- 研究人员已经研究了该化合物的抗菌潜力。使用微量肉汤稀释法,对 15 种新合成的衍生物进行了抗金黄色葡萄球菌 (S. aureus) 和大肠杆菌 (E. coli) 菌株的测试 。进一步的研究可以探索其作用机制和潜在的临床应用。

- 该化合物中的稠合三唑骨架已被用于构建高度热稳定的含能材料。 这些材料对于推进剂、炸药和烟火等应用至关重要 。研究其能量释放特性和稳定性可能会导致创新配方。

抗菌活性

含能材料

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-methyl-6-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N8O2/c1-23-12(27)8-11(19-14(23)28)25-6-4-24(5-7-25)10-3-2-9-20-21-13(15(16,17)18)26(9)22-10/h2-3,8H,4-7H2,1H3,(H,19,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQDASONIYQAPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2545267.png)

![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2545271.png)

![3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2545281.png)

![4-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2545283.png)

![Imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2545286.png)

![3-[(3-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine](/img/structure/B2545288.png)